Cordycepin, cordycepin, cordycepin

Description

Historical Context and Isolation from Cordyceps Fungi

The journey of cordycepin (B1669437) research began in 1950 when it was first isolated from the entomopathogenic fungus Cordyceps militaris. nih.govnih.gov This discovery was a result of investigations into the antibiotic properties of the fungus, spurred by the observation that the host tissue it grew on was resistant to decay. capes.gov.br Initially identified as an antimicrobial substance, early studies demonstrated its inhibitory action against various bacteria. nih.gove-ompa.org

The chemical structure of cordycepin was elucidated in 1964 as 3'-deoxyadenosine. e-ompa.org This seemingly minor alteration from adenosine (B11128)—the absence of a hydroxyl group at the 3' position of the ribose sugar—is the key to its profound biological effects. wikipedia.org This structural similarity allows cordycepin to be mistaken for adenosine by various enzymes, leading to its involvement in and disruption of crucial biochemical reactions. nih.govwikipedia.org

While initially extracted from C. militaris, methods for its isolation have evolved. mdpi.com Early techniques involved ion column chromatography. mdpi.com Over the years, more efficient methods like preparative high-performance liquid chromatography (prep-HPLC) have been developed, enabling the production of high-purity cordycepin for research purposes. nih.gov Although it can now be produced synthetically, Cordyceps fungi remain a primary natural source. nih.govwikipedia.org

Table 1: Chemical Properties of Cordycepin

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₃ e-ompa.org |

| Molecular Weight | 251.24 g/mol nih.gov |

| Melting Point | 230 - 231°C e-ompa.org |

| IUPAC Name | (2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol nih.gov |

| Solubility | Soluble in water, hot ethanol (B145695), and methanol (B129727); insoluble in benzene, ether, or chloroform. e-ompa.org |

Academic Significance in Preclinical Biomedical Investigations

The academic significance of cordycepin lies in its broad spectrum of pharmacological activities demonstrated in numerous preclinical studies. Its structural analogy to adenosine allows it to interfere with various cellular processes, making it a valuable tool for biomedical research. nih.gov

One of the most extensively studied aspects of cordycepin is its potential as an anti-cancer agent. Research has shown its ability to inhibit the proliferation of various cancer cell lines, including those of the colon, lung, breast, and leukemia. wikipedia.orgnih.gov The mechanisms underlying its anti-tumor effects are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and suppression of angiogenesis (the formation of new blood vessels that feed tumors). nih.govnih.gov For instance, in colon cancer cells, cordycepin has been shown to induce apoptosis by promoting the translocation of the Bax protein to the mitochondrial membrane. nih.gov

Beyond oncology, preclinical investigations have highlighted cordycepin's potential in other therapeutic areas. It exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. nih.gove-ompa.org Studies in animal models have demonstrated its protective effects against cerebral ischemia, its potential as an antidepressant, and its ability to ameliorate metabolic disorders like diabetes and obesity. nih.govwikipedia.org For example, research has shown that cordycepin can reduce body weight and improve glucose tolerance in animal models. nih.govmdpi.com

Furthermore, cordycepin has been investigated for its immunomodulatory effects, with studies showing it can regulate the function of human immune cells. nih.gov Its antiviral and antibacterial activities also continue to be areas of research interest. nih.gov The diverse range of its biological activities has made cordycepin a focal point for researchers seeking to understand and manipulate fundamental cellular pathways involved in various diseases.

Table 2: Selected Preclinical Research Findings on Cordycepin

| Research Area | Key Findings |

|---|---|

| Oncology | Inhibits proliferation and induces apoptosis in various cancer cell lines. wikipedia.orgnih.gov Suppresses tumor growth in animal models. nih.gov |

| Inflammation | Suppresses the production of pro-inflammatory cytokines like TNF-α and Interleukin-1β. e-ompa.org |

| Neurology | Exhibits antidepressant-like effects and protects against brain injury in animal models. nih.govwikipedia.org |

| Metabolic Disorders | Reduces body weight and improves glucose metabolism in animal models of obesity and diabetes. nih.govmdpi.com |

| Immunology | Modulates the function of immune cells and exhibits immunomodulatory effects. nih.gov |

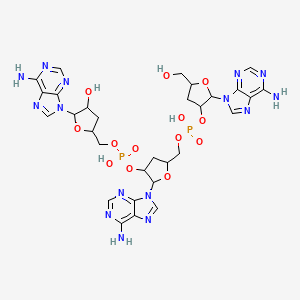

Structure

2D Structure

Properties

CAS No. |

76885-99-9 |

|---|---|

Molecular Formula |

C30H37N15O13P2 |

Molecular Weight |

877.7 g/mol |

IUPAC Name |

[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C30H37N15O13P2/c31-22-19-25(37-7-34-22)43(10-40-19)28-16(47)1-14(55-28)5-52-59(48,49)58-18-3-15(56-30(18)45-12-42-21-24(33)36-9-39-27(21)45)6-53-60(50,51)57-17-2-13(4-46)54-29(17)44-11-41-20-23(32)35-8-38-26(20)44/h7-18,28-30,46-47H,1-6H2,(H,48,49)(H,50,51)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |

InChI Key |

CKZWLFLXOQDVEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)N8C=NC9=C(N=CN=C98)N)CO |

Origin of Product |

United States |

Biosynthesis and Production of Cordycepin

Elucidation of Cordycepin (B1669437) Biosynthetic Pathways

The journey to unraveling the complete biosynthetic pathway of cordycepin has been a multi-decade endeavor, culminating in a detailed understanding of the precursor molecules and enzymatic transformations involved.

Precursor Utilization in Fungal Systems

Early research established that adenosine (B11128) is a direct precursor for cordycepin biosynthesis. mdpi.com The fungal machinery utilizes adenosine, converting it into cordycepin without breaking the N-riboside bond, a mechanism analogous to the synthesis of 2'-deoxyadenosine. frontiersin.org Both adenine (B156593) and adenosine can serve as starting points for the pathway. mdpi.comresearchgate.net The biosynthesis of cordycepin is intricately linked with purine (B94841) metabolism, drawing from the cellular pool of purine precursors.

Enzymatic Steps and Key Enzymes

The core of cordycepin biosynthesis is orchestrated by a set of key enzymes, primarily encoded by the Cns gene cluster. The process begins with the phosphorylation of adenosine at the 3'-hydroxyl position to yield adenosine-3'-monophosphate (3'-AMP). frontiersin.orgnih.gov This reaction is catalyzed by the nucleoside/nucleotide kinase (NK) domain of the Cns3 enzyme. nih.gov

Subsequently, the enzyme Cns2, a metal-dependent phosphohydrolase, acts on 3'-AMP to dephosphorylate it, forming the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). frontiersin.orgnih.gov The final step involves the reduction of 2'-C-3'-dA to cordycepin, a reaction catalyzed by the oxidoreductase Cns1. frontiersin.orgnih.gov It is important to note that Cns1 and Cns2 appear to function as a complex, with one being ineffective without the other. frontiersin.orgnih.gov

Other enzymes also play significant roles in the broader metabolic network that supports cordycepin production. These include adenylate kinase (ADEK) and 5'-nucleotidase (NT5E), which are involved in phosphorylation and dephosphorylation steps within the adenosine metabolic pathway. nih.govmdpi.com Ribonucleotide reductases (RNRs) have also been implicated, particularly in the proposed alternative pathways. nih.govmdpi.com

Table 1: Key Enzymes in Cordycepin Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| Oxidoreductase | Cns1 | Catalyzes the final reduction step to form cordycepin. |

| Phosphohydrolase | Cns2 | Dephosphorylates 3'-AMP to form 2'-C-3'-dA. |

| Nucleoside/Nucleotide Kinase | Cns3 (NK domain) | Phosphorylates adenosine to 3'-AMP. |

| Adenylate Kinase (ADEK) | Involved in phosphorylation reactions in the adenosine metabolic pathway. | |

| 5'-Nucleotidase (NT5E) | Involved in dephosphorylation reactions. | |

| Ribonucleotide Reductase (RNR) | Implicated in alternative biosynthetic routes. |

Proposed Alternative Biosynthetic Routes

While the Cns1-3 pathway is well-established, research suggests the existence of alternative or complementary routes for cordycepin synthesis, particularly in different fungal species like Ophiocordyceps sinensis. One proposed pathway involves the reduction of adenosine diphosphate (B83284) (ADP) to 3'-deoxyadenosine 5'-diphosphate (3'-dADP) by a ribonucleotide reductase. nih.gov This is followed by conversion to 3'-deoxyadenosine 5'-monophosphate (3'-dAMP) by adenylate kinase, and finally to cordycepin by a 5'-nucleotidase. nih.govmdpi.com However, it has been noted that some of the key enzymes for this pathway are absent in the C. militaris genome. mdpi.com

Another potential route involves the degradation of RNA to 2',3'-cyclic AMP, which can then be converted to 3'-AMP, feeding into the main biosynthetic pathway. nih.gov This suggests a mechanism for channeling nucleotides from RNA turnover towards cordycepin production.

Interconnections with Primary Metabolic Pathways

Cordycepin biosynthesis is not an isolated process but is deeply integrated with the fungus's primary metabolism. The most direct link is to purine metabolism , which supplies the fundamental precursor, adenosine. frontiersin.orgnih.gov The availability of phosphoribosyl pyrophosphate (PRPP), a key intermediate in purine synthesis, is crucial. frontiersin.orgnih.gov

The pentose phosphate (B84403) pathway (PPP) is also vital as it produces the ribose-5-phosphate (B1218738) necessary for PRPP synthesis. cnif.cn Furthermore, the TCA cycle and amino acid metabolism (specifically alanine (B10760859), aspartate, and glutamate (B1630785) metabolism) have been shown to be associated with cordycepin synthesis, likely by providing energy in the form of ATP and precursor molecules for purine biosynthesis. frontiersin.orgnih.govnih.govmdpi.com

Genetic Regulation of Cordycepin Biosynthesis

The production of cordycepin is tightly controlled at the genetic level, primarily through a dedicated gene cluster.

Identification and Characterization of Biosynthesis Gene Clusters

A landmark discovery in understanding cordycepin production was the identification of a physically linked gene cluster, designated Cns1-4, in Cordyceps militaris and Aspergillus nidulans. frontiersin.orgfrontiersin.orgmdpi.comnih.gov This cluster contains the genes encoding the core biosynthetic enzymes.

Cns1 : Encodes the oxidoreductase responsible for the final step of cordycepin synthesis. frontiersin.orgfrontiersin.orgmdpi.com

Cns2 : Encodes the phosphohydrolase that converts 3'-AMP to 2'-C-3'-dA. frontiersin.orgfrontiersin.orgmdpi.com

Cns3 : A bifunctional enzyme containing a nucleoside/nucleotide kinase domain for 3'-AMP production and a HisG domain. frontiersin.orgnih.gov

Cns4 : Believed to be involved in the transport of pentostatin, a compound produced in conjunction with cordycepin. frontiersin.orgnih.gov

The discovery of this gene cluster has been pivotal, confirming the key enzymatic steps and providing a genetic blueprint for the biosynthesis of cordycepin. frontiersin.orgnih.gov Similar gene clusters, such as ck1-ck4, have also been identified in other cordycepin-producing fungi like Cordyceps kyushuensis. frontiersin.orgnih.gov The co-localization of these genes suggests a coordinated regulation of the entire biosynthetic pathway. frontiersin.orgnih.gov

Transcriptomic and Genomic Analysis of Gene Expression (e.g., Differentially Expressed Genes, Adenylosuccinate Lyase)

The intricate process of cordycepin biosynthesis is orchestrated by a specific cluster of genes. Gaining insight into the expression of these genes through transcriptomic and genomic analysis is fundamental to enhancing cordycepin production. A key gene cluster responsible for this process has been identified in Cordyceps militaris. This cluster harbors several crucial genes whose expression levels directly impact the yield of cordycepin. Through transcriptomic analysis, scientists have identified differentially expressed genes (DEGs) by comparing high- and low-cordycepin-producing strains or cultivating them under varied conditions. nih.gov

A pivotal enzyme in the cordycepin biosynthetic pathway is adenylosuccinate lyase (ADSL). nih.govmdpi.com ADSL plays a role in the purine biosynthesis pathway, which supplies the precursor for the formation of cordycepin. nih.gov Research has demonstrated that the gene encoding ADSL is frequently upregulated in strains that produce high yields of cordycepin. nih.gov Genomic analysis of Cordyceps militaris has unveiled genes with similarities to those involved in purine metabolism, lending further support to the connection between this pathway and the production of cordycepin. nih.govconsensus.app

The gene cluster for cordycepin biosynthesis in Cordyceps militaris has been thoroughly characterized. nih.govfrontiersin.org This cluster is composed of four essential genes: Cns1, Cns2, Cns3, and Cns4. nih.govmdpi.com Of these, Cns1 and Cns2 are particularly critical, encoding an oxidoreductase and a phosphohydrolase, respectively. nih.gov The expression of these genes is vital for the synthesis of the cordycepin precursor, 3'-deoxyadenosine triphosphate (3'-dATP).

The table below summarizes the key genes involved in cordycepin biosynthesis and their functions.

| Gene | Function | Impact on Cordycepin Production |

|---|---|---|

| Cns1 | Encodes an oxidoreductase. nih.gov | Essential for the final steps of cordycepin synthesis. nih.gov |

| Cns2 | Encodes a phosphohydrolase. nih.gov | Crucial for the conversion of precursors in the pathway. nih.gov |

| Cns3 | Encodes a protein with nucleoside/nucleotide kinase activity. nih.gov | Affects the overall yield of cordycepin. nih.gov |

| Cns4 | Functions as an ATP-binding cassette (ABC) transporter. nih.gov | Thought to be involved in the transport of cordycepin or related molecules. nih.gov |

| ADSL | Encodes adenylosuccinate lyase. nih.gov | Upregulated in high-yielding strains, indicating its importance in precursor supply. nih.gov |

Environmental and Nutritional Influences on Gene Expression (e.g., Light, Alanine, Vitamin B1)

The expression of genes integral to cordycepin biosynthesis is significantly modulated by a range of environmental and nutritional cues. The optimization of these factors is a primary strategy for augmenting cordycepin yields in fungal cultures.

Light: Light serves as a critical environmental signal that can substantially influence cordycepin production. mdpi.com Studies have demonstrated that exposure to light, particularly blue light, can markedly elevate the transcription levels of key biosynthetic genes, including those within the cordycepin gene cluster in Cordyceps militaris. frontiersin.orgkoreascience.kr This suggests that light functions as a trigger, activating the genetic pathways responsible for cordycepin synthesis. nih.gov The specific photoreceptors and signaling cascades involved in this process are currently areas of intensive investigation. nih.gov

Alanine: The amino acid alanine has been identified as a potent enhancer of cordycepin production. nih.gov The addition of alanine to the culture medium can lead to a significant increase in cordycepin yield. mdpi.comjfda-online.com Transcriptomic analyses have revealed that alanine supplementation results in the upregulation of genes involved in both the purine biosynthesis pathway and the specific cordycepin biosynthetic pathway. nih.govfrontiersin.org This suggests that alanine may act as a precursor or a signaling molecule that promotes the expression of the requisite genes. nih.gov

The interplay between these factors is intricate, and their effects can be synergistic. For instance, fine-tuning the optimal concentration of alanine and the timing of light exposure can maximize the expression of cordycepin biosynthetic genes, and consequently, the final product yield.

| Factor | Effect on Gene Expression | Impact on Cordycepin Production |

|---|---|---|

| Light | Upregulates transcription of key biosynthetic genes, including the Cns cluster. frontiersin.orgnih.gov | Increases cordycepin yield. koreascience.kr |

| Alanine | Upregulates genes in purine biosynthesis and the cordycepin pathway. nih.govfrontiersin.orgnih.gov | Significantly boosts cordycepin production. mdpi.comjfda-online.com |

| Vitamin B1 (Thiamine) | Impacts transcription of genes related to energy and purine metabolism. nih.gov | Enhances the metabolic flux towards cordycepin precursors. |

Microbial Production Strategies for Cordycepin

Natural Cordycepin-Producing Fungi (e.g., Cordyceps militaris, Ophiocordyceps sinensis, Aspergillus nidulans)

Cordycepin is naturally synthesized by several fungal species, with some being more proficient producers than others. The identification and characterization of these natural fungal sources are foundational for developing large-scale production methods.

Cordyceps militaris: This fungus stands out as the most recognized and extensively studied producer of cordycepin. frontiersin.orgnih.gov It is the primary source for commercial cordycepin production due to its relatively high yields and its adaptability to cultivation. nih.gov The sequencing of the complete genome of C. militaris has been instrumental in identifying the cordycepin biosynthetic gene cluster, enabling targeted genetic modifications to enhance production. nih.gov

Ophiocordyceps sinensis: Traditionally known as the caterpillar fungus, O. sinensis is another natural source of cordycepin. naturalproducts.netmycologypress.com However, its application in large-scale production is hampered by its slow growth, difficulties in artificial cultivation, and its status as an endangered species due to overharvesting from its natural habitat. nih.gov While it does produce cordycepin, the concentrations are generally lower than those observed in C. militaris. nih.gov

Aspergillus nidulans: Interestingly, the capacity for cordycepin biosynthesis is not confined to the Cordyceps genus. The fungus Aspergillus nidulans has also been found to possess a gene cluster for cordycepin production. nih.govnih.govnaturalproducts.net This discovery has opened new avenues for investigating cordycepin biosynthesis in diverse fungal systems and for comparing the regulatory mechanisms across different species.

| Fungus | Common Name | Key Characteristics for Cordycepin Production |

|---|---|---|

| Cordyceps militaris | Scarlet Caterpillar Club | Primary commercial source, relatively high yields, amenable to cultivation. nih.gov |

| Ophiocordyceps sinensis | Caterpillar Fungus | Natural producer, but difficult to cultivate with generally lower yields than C. militaris. nih.govmycologypress.com |

| Aspergillus nidulans | - | Contains a cordycepin biosynthetic gene cluster, serving as a model system for research. nih.govnih.gov |

Metabolic Engineering and Heterologous Biosynthesis Approaches (e.g., in Saccharomyces cerevisiae)

To surmount the limitations of natural cordycepin production, scientists have employed metabolic engineering and heterologous biosynthesis. These strategies aim to either augment the production capabilities of natural fungal producers or to introduce the cordycepin biosynthetic pathway into more industrially suitable host organisms.

By leveraging genomic and transcriptomic data, researchers can manipulate the expression of key genes in Cordyceps militaris to increase cordycepin yield. This includes the overexpression of genes within the cordycepin biosynthetic cluster, such as Cns1 and Cns2, and the deletion of genes that divert metabolic precursors away from the desired pathway. frontiersin.org

The baker's yeast, Saccharomyces cerevisiae, is a well-established host for producing a variety of valuable compounds due to its rapid growth, well-understood genetics, and resilience in industrial fermentation. frontiersin.orgsemanticscholar.org Scientists have successfully transferred the cordycepin biosynthetic gene cluster from C. militaris into S. cerevisiae. frontiersin.orgnih.govresearchgate.net This process involved expressing the necessary genes (Cns1, Cns2, etc.) in yeast, effectively converting it into a microbial factory for cordycepin. frontiersin.orgnih.gov While initial yields may be modest, ongoing optimization of these engineered yeast strains through metabolic engineering holds significant promise for cost-effective and scalable cordycepin production. researchgate.net

| Approach | Host Organism | Description | Potential Outcome |

|---|---|---|---|

| Metabolic Engineering | Cordyceps militaris | Overexpression of key biosynthetic genes (e.g., Cns1, Cns2) and knockout of competing pathways. frontiersin.org | Enhanced cordycepin yield in the natural producer. |

| Heterologous Biosynthesis | Saccharomyces cerevisiae | Transfer and expression of the cordycepin gene cluster from C. militaris into yeast. frontiersin.orgnih.govresearchgate.net | Enables cordycepin production in a robust, industrially relevant host. frontiersin.orgsemanticscholar.org |

Fermentation Techniques for Cordycepin Production (e.g., Solid-State Fermentation, Submerged Fermentation)

The large-scale manufacturing of cordycepin from fungal cultures is dependent on optimized fermentation technologies. The two principal methods utilized are solid-state fermentation (SSF) and submerged fermentation (SmF).

Solid-State Fermentation (SSF): SSF entails the cultivation of fungi on a solid substrate with minimal free water. thaiscience.inforesearchgate.net This technique often emulates the natural growth conditions of fungi like Cordyceps militaris on substrates such as grains. tandfonline.com SSF can frequently result in higher yields of certain secondary metabolites, including cordycepin, as the conditions can be more favorable for the expression of biosynthetic genes. thaiscience.info However, significant challenges include the difficulty in controlling parameters like temperature and pH, and the complexities of scaling up the process. tandfonline.com

Submerged Fermentation (SmF): SmF involves growing the fungus in a liquid nutrient medium within a bioreactor. researchgate.netnih.govnih.gov This method allows for precise control over a multitude of fermentation parameters, such as temperature, pH, aeration, and nutrient supply, rendering it highly adaptable for large-scale industrial production. mdpi.comacademicjournals.org While SmF may sometimes yield lower levels of cordycepin compared to SSF under non-optimized conditions, its scalability and controllability make it the preferred choice for commercial manufacturing. nih.gov Continuous research efforts are focused on optimizing the medium composition and fermentation conditions in SmF to boost cordycepin productivity in both natural producers like C. militaris and engineered hosts such as S. cerevisiae. mdpi.com

| Fermentation Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solid-State Fermentation (SSF) | Fungal growth on a solid substrate with low water content. thaiscience.inforesearchgate.net | Can lead to higher yields of secondary metabolites. tandfonline.comthaiscience.info | Difficult to control parameters and scale up. tandfonline.com |

| Submerged Fermentation (SmF) | Fungal growth in a liquid medium within a bioreactor. researchgate.netnih.govnih.gov | Precise control over parameters and high scalability. mdpi.comacademicjournals.org | May require extensive optimization to achieve high yields. nih.gov |

Molecular Mechanisms of Cordycepin Action in Vitro Studies

Interaction with Intracellular Signaling Cascades

Cordycepin's influence on cellular behavior is largely attributed to its ability to modulate a complex network of intracellular signaling pathways. By interfering with the phosphorylation and activity of key proteins within these cascades, cordycepin (B1669437) can trigger a range of cellular responses. The following subsections explore the specific effects of cordycepin on several of these critical pathways.

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. semanticscholar.org In vitro studies have demonstrated that cordycepin can inhibit this pathway. semanticscholar.orgresearchgate.net This inhibition is often observed through the decreased phosphorylation of key downstream effectors. For instance, in osteosarcoma cells, cordycepin treatment led to a downregulation in the phosphorylation of AKT, mTOR, and p70S6K. nih.gov The PI3K/AKT/mTOR signaling pathway promotes protein synthesis by phosphorylating the inhibitor of cap-dependent translation, 4EBP1, and suppresses autophagy, thereby fostering a cellular state of growth and anabolism. semanticscholar.org Cordycepin's inhibitory action on this pathway can counteract these effects. nih.gov In some instances, the modulation of this pathway by cordycepin is linked to the activation of other signaling molecules, such as AMP-activated protein kinase (AMPK). researchgate.net

Table 1: In Vitro Effects of Cordycepin on the PI3K/AKT/mTOR Pathway

| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Osteosarcoma cells | Not specified | Not specified | Decreased phosphorylation of AKT, mTOR, and p70S6K | nih.gov |

| Human leukemia cells | Not specified | Not specified | Regulation of β-catenin is not significantly influenced by mTOR signaling | plos.org |

| Mouse and human osteosarcoma cells | Not specified | 48 hours | Downregulated the phosphorylation levels of AKT and mTOR | nih.gov |

| Striatum and substantia nigra (in vivo, but reflects cellular mechanism) | Not specified | Not specified | Inhibited the activation of the PI3K/AKT/mTOR signaling pathway | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK), are central to the regulation of diverse cellular processes like proliferation, differentiation, and apoptosis. nih.gov In vitro studies have revealed that cordycepin can modulate the MAPK pathways in a context-dependent manner. For example, in human glioblastoma U87MG cells, cordycepin treatment resulted in a significant increase in the phosphorylation of p38 MAPK and JNK, with a slight increase in phospho-ERK1/2. researchgate.net This suggests an activation of these stress-activated pathways. Conversely, in other cancer cell lines, cordycepin has been shown to inhibit the ERK pathway. nih.govcjnmcpu.com For instance, in pancreatic cancer cells, cordycepin was found to block the MAPK pathway by inhibiting the expression of Ras and the phosphorylation of Erk. cjnmcpu.com Furthermore, in nasopharyngeal carcinoma cells, cordycepin treatment led to a significant downregulation in the expression of ERK1/2 and phosphorylated ERK1/2. nih.gov

Table 2: In Vitro Effects of Cordycepin on the MAPK Pathway

| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Human glioblastoma U87MG cells | 300 µM | Indicated times | Significant increase in phospho-p38 MAPK and phospho-JNK; slight increase in phospho-ERK1/2 | |

| MA-10 mouse Leydig tumor cells | 25, 50, 100 µM | 12 and 24 hours | Cordycepin induced caspase and ERK pathways to promote apoptosis | nih.gov |

| Pancreatic cancer BxPC-3 cells | Not specified | Not specified | Blocked MAPK pathway by inhibiting Ras expression and Erk phosphorylation | cjnmcpu.com |

| C666-1 nasopharyngeal carcinoma cells | 250 and 500 µM | Not specified | Significantly downregulated ERK1/2 and phosphorylated ERK1/2 expression | nih.gov |

| C2C12 myoblast cells | Not specified | Not specified | Inhibited myogenesis via activating the ERK1/2 MAPK signaling pathway | nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immune responses, and cell survival. nih.gov In vitro studies have consistently demonstrated that cordycepin can inhibit the activation of the NF-κB pathway. nih.govresearchgate.net This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. researchgate.netresearchgate.net For example, in TNF-α-stimulated TK-10 renal carcinoma cells, cordycepin was shown to inhibit the IκB/NF-κB signaling pathway. researchgate.net Similarly, in HepG2 and Huh7 human liver cancer cells, cordycepin inhibited the phosphorylation of IκB and p65. researchgate.net This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory properties of cordycepin observed in various in vitro models. nih.gov

Table 3: In Vitro Effects of Cordycepin on the NF-κB Signaling Pathway

| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| TK-10 renal carcinoma cells | Not specified | Not specified | Inhibited the IκB/NF-κB signaling pathway | researchgate.net |

| HepG2 and Huh7 human liver cancer cells | Indicated concentrations | Not specified | Inhibited the phosphorylation of IκB and P65 | researchgate.net |

| HepG2 and Huh7 cells | 10 µM | Not specified | Inhibited the nuclear translocation of P65 | researchgate.net |

| Hepatoma cells | Not specified | Not specified | Restrained the nuclear translocation of p65 by repressing the activation of p-IκBα | researchgate.net |

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. nih.gov In vitro studies have shown that cordycepin can activate AMPK. researchgate.netnih.gov The mechanism of activation involves cordycepin being taken up by cells and converted into cordycepin monophosphate, which mimics the effects of AMP, the natural activator of AMPK. dundee.ac.uknih.govresearchgate.net In HepG2 cells, cordycepin treatment increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.govnih.gov This activation of AMPK by cordycepin does not appear to alter the intracellular levels of AMP, ADP, or ATP, nor the AMP/ATP ratio, suggesting a direct effect on the AMPK system. nih.gov The activation of AMPK by cordycepin is also linked to the upstream kinase LKB1, as LKB1 knockdown was found to impair cordycepin-induced AMPK activation. researchgate.netnih.gov

Table 4: In Vitro Effects of Cordycepin on the AMPK Pathway

| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| HepG2 cells | 100 µM and above | 1 hour | Increased phosphorylation of AMPK (Thr172), ACC1 (Ser80), and Raptor (Ser792) | nih.gov |

| HepG2 cells | 0.1–10 µM | 1 hour | Increased levels of phospho-AMPK and phospho-ACC | nih.gov |

| Osteosarcoma cells | Not specified | 48 hours | Upregulated the expression of p-AMPK | researchgate.net |

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often associated with diseases like cancer. plos.org In vitro studies have shown that cordycepin can modulate the Wnt/β-catenin pathway. In human leukemia cells, cordycepin was found to reduce β-catenin levels by enhancing its proteasome-dependent degradation. plos.orgresearchgate.net This effect was mediated by the activation of GSK-3β, a key negative regulator of β-catenin. plos.org In contrast, in cultured human dermal fibroblasts, both adenosine (B11128) and cordycepin were found to activate the Wnt/β-catenin signaling pathway, leading to an increase in the mRNA levels of Wnt target genes such as BMP2, BMP4, and LEF1. researchgate.netnih.gov This activation was suggested to occur through adenosine receptor stimulation. researchgate.netnih.gov

Table 5: In Vitro Effects of Cordycepin on the Wnt/β-catenin Signaling Pathway

| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| U937, K562, THP1 leukemia cells | 50 to 200 µM | 4 to 24 hours | Reduced β-catenin levels; enhanced proteasome-dependent degradation of β-catenin | plos.orgresearchgate.net |

| Cultured human dermal fibroblasts | Not specified | 1 and 2 days | Activated Wnt/β-catenin signaling; increased mRNA levels of BMP2, BMP4, FZD3, FZD5, LEF1, and CTNNB1 | researchgate.netnih.gov |

| C666-1 nasopharyngeal carcinoma cells | 250 and 500 µM | Not specified | Significantly downregulated β-catenin expression | nih.gov |

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of stem cells and the development of some cancers. nih.gov In vitro research has indicated that cordycepin can inhibit the Hh signaling pathway. mdpi.com In human breast cancer cells (MDA-MB-231), cordycepin was found to inhibit the transcription of GLI, a key transcription factor and downstream effector of the Hh pathway. mdpi.com This inhibition of the Hedgehog pathway by cordycepin has been linked to its ability to suppress the growth and metastasis of breast cancer cells in vitro. mdpi.com

Table 6: In Vitro Effects of Cordycepin on the Hedgehog (Hh) Signaling Pathway

| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| MDA-MB-231 human breast cancer cells | Not specified | Not specified | Inhibited GLI transcription and expression of Hedgehog pathway components | mdpi.com |

Regulation of Gene Expression and Protein Function

Cordycepin, a naturally occurring adenosine analog, exerts a profound influence on cellular processes by modulating gene expression and the function of key proteins involved in cell fate. In vitro studies have elucidated several molecular mechanisms through which cordycepin exhibits its biological activities, primarily centered on its ability to interfere with nucleic acid synthesis and to regulate critical signaling pathways.

Interference with mRNA Synthesis and Polyadenylation

Cordycepin's structural similarity to adenosine allows it to be incorporated into nascent RNA chains during transcription. However, the absence of a 3'-hydroxyl group on its ribose sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of RNA elongation. nih.govresearchgate.net This action is particularly disruptive to the process of polyadenylation, a critical step in the maturation of messenger RNA (mRNA) in eukaryotic cells.

Polyadenylation involves the addition of a long chain of adenine (B156593) residues, known as the poly(A) tail, to the 3' end of pre-mRNA. This tail is crucial for mRNA stability, nuclear export, and translation efficiency. Cordycepin, when incorporated, effectively terminates the synthesis of the poly(A) tail. researchgate.net This results in the production of mRNAs with shortened or absent poly(A) tails, rendering them unstable and leading to their degradation. researchgate.net Studies have shown that cordycepin predominantly affects newly synthesized RNA, consistent with an impact on transcription-coupled polyadenylation. researchgate.net This inhibition of polyadenylation has been observed to specifically affect the expression of certain classes of genes, such as inflammatory mRNAs, without significantly altering the expression of housekeeping mRNAs. nih.gov The triphosphate form of cordycepin (CoTP) is considered the active component responsible for inhibiting RNA synthesis. nih.gov

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2 Family, Caspase Family, PARP, APAF1)

Cordycepin is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its pro-apoptotic effects are mediated through the intricate regulation of several key protein families involved in the apoptotic cascade.

Bcl-2 Family: The B-cell lymphoma 2 (Bcl-2) family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that govern mitochondrial outer membrane permeabilization. Cordycepin has been shown to shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This altered Bax/Bcl-2 ratio is a critical determinant in initiating the intrinsic apoptotic pathway. nih.gov

Caspase Family: Caspases are a family of cysteine proteases that execute the apoptotic process. Cordycepin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. semanticscholar.orge-century.us The activation of caspase-9 is linked to the mitochondrial (intrinsic) pathway, often triggered by the altered Bcl-2 family protein expression, while caspase-8 activation is associated with the death receptor (extrinsic) pathway. semanticscholar.org

Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. The cleavage of PARP is a hallmark of apoptosis and has been consistently observed in cells treated with cordycepin. nih.govsemanticscholar.orgresearchgate.net

The table below summarizes the effects of cordycepin on key apoptosis-related proteins in different cell lines as reported in various in vitro studies.

| Cell Line | Protein Family | Specific Protein | Effect of Cordycepin | Reference |

| Esophageal Cancer (ECA109, TE-1) | Bcl-2 Family | Bax | Upregulation | nih.gov |

| Esophageal Cancer (ECA109, TE-1) | Bcl-2 Family | Bcl-2 | Downregulation | nih.gov |

| Human Lung Cancer (H1975) | Bcl-2 Family | Bax | Increase | researchgate.net |

| Human Lung Cancer (H1975) | Bcl-2 Family | Bcl-2 | Decrease | researchgate.net |

| Esophageal Cancer (ECA109, TE-1) | Caspase Family | Cleaved Caspase-3 | Increase | nih.gov |

| Esophageal Cancer (ECA109, TE-1) | Caspase Family | Cleaved Caspase-9 | Increase | nih.gov |

| Oral Cancer (OEC-M1) | Caspase Family | Caspase-3, -8, -9 | Activation | semanticscholar.org |

| Esophageal Cancer (ECA109, TE-1) | PARP | Cleaved PARP | Increase | nih.gov |

| Oral Cancer (OEC-M1) | PARP | PARP | Cleavage | semanticscholar.org |

Upregulation of Tumor Suppressor Genes (e.g., P53)

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage. nih.govscielo.br Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. nih.govscielo.br

In vitro studies have demonstrated that cordycepin can induce the expression and activation of p53 in various cancer cells. nih.govbohrium.com For instance, in non-small cell lung cancer (NSCLC) cells, cordycepin, particularly in combination with cisplatin (B142131), was found to increase the level of phosphorylated p53 (p-P53) without altering the total p53 level. frontiersin.org This phosphorylation is crucial for p53's activation and its subsequent ability to transactivate target genes involved in cell cycle arrest and apoptosis. frontiersin.org The induction of p53 by cordycepin has been linked to the suppression of Focal Adhesion Kinase (FAK) expression in endothelial cells. nih.gov

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin-Dependent Kinases, Cyclin D1, Cdk-2)

The cell cycle is a tightly regulated process controlled by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. mdpi.com Dysregulation of this process is a hallmark of cancer. Cordycepin has been shown to interfere with the cell cycle progression in cancer cells by modulating the expression and activity of key cell cycle regulatory proteins. nih.gov

Studies have reported that cordycepin can induce cell cycle arrest at different phases, including G0/G1, S, and G2/M, depending on the cell type and experimental conditions. nih.govnih.govresearchgate.net This arrest is often accompanied by a decrease in the expression of various cyclins, such as Cyclin D1, Cyclin E, Cyclin A2, and Cyclin B1, and their partner CDKs, including Cdk-2 and CDK1. nih.govmdpi.comnih.govresearchgate.net For example, in cervical cancer cells, cordycepin treatment led to the downregulation of CDK-2, CYCLIN-A2, and CYCLIN-E1 at the mRNA level, resulting in an elongated S-phase. nih.gov In esophageal cancer cells, cordycepin induced G2/M phase arrest by altering the expression of CDK1 and Cyclin B1. researchgate.net

The following table details the observed effects of cordycepin on cell cycle regulatory proteins in different cancer cell lines.

| Cell Line | Cell Cycle Phase Arrest | Affected Protein | Effect of Cordycepin | Reference |

| Cervical Cancer (SiHa, HeLa) | S-phase elongation | Cdk-2 | Downregulation | nih.gov |

| Cervical Cancer (SiHa, HeLa) | S-phase elongation | Cyclin A2 | Downregulation | nih.gov |

| Cervical Cancer (SiHa, HeLa) | S-phase elongation | Cyclin E1 | Downregulation | nih.gov |

| Esophageal Cancer (ECA109, TE-1) | G2/M | CDK1 | Altered Expression | researchgate.net |

| Esophageal Cancer (ECA109, TE-1) | G2/M | Cyclin B1 | Altered Expression | researchgate.net |

| Human Lung Cancer (H1975) | G0/G1 | - | Arrest | researchgate.net |

| Non-Small Cell Lung Cancer (A549) | G0/G1 | Cyclin D1 | Decrease | frontiersin.org |

Impact on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. nih.gov The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). researchgate.net An imbalance between MMPs and TIMPs is often associated with tumor invasion and metastasis, as the degradation of the ECM facilitates cancer cell migration.

Cordycepin has been shown to modulate the activity of MMPs and TIMPs, thereby inhibiting cancer cell invasion. In vitro studies have demonstrated that cordycepin can significantly inhibit the activity and expression of MMP-2 and MMP-9 in various cancer cell lines, including breast and melanoma cells. nih.govresearchgate.net Concurrently, cordycepin has been found to increase the secretion and activity of TIMP-1 and TIMP-2. researchgate.net This dual action of inhibiting MMPs and upregulating TIMPs contributes to the anti-metastatic potential of cordycepin. For instance, in MCF-7 human breast cancer cells, cordycepin was found to inhibit TPA-induced MMP-9 expression by suppressing the MAPK/AP-1 signaling pathway. nih.gov

Modulation of Immune Checkpoint Molecules (e.g., CD47)

Immune checkpoints are regulatory pathways in the immune system that, when activated, can dampen the immune response. Cancer cells often exploit these checkpoints to evade immune surveillance. CD47 is a "don't eat me" signal expressed on the surface of many cancer cells that interacts with its receptor, SIRPα, on macrophages, inhibiting phagocytosis.

Recent in vitro studies have revealed that cordycepin can modulate the expression of immune checkpoint molecules. Specifically, cordycepin has been shown to inhibit the expression of the phagocytosis immune checkpoint protein CD47 in colon cancer cells. nih.gov This downregulation of CD47 was found to enhance the phagocytosis of cancer cells by macrophages in co-culture experiments. nih.gov By blocking this anti-phagocytic signal, cordycepin can potentially promote the clearance of tumor cells by the innate immune system. researchgate.net Furthermore, combining cordycepin with an anti-CD47 antibody has been shown to have a synergistic effect in suppressing tumor growth. frontiersin.orgnih.gov

Downregulation of Pro-Inflammatory Gene Expression

Cordycepin has been shown in various in vitro studies to significantly suppress the expression of key pro-inflammatory genes. This anti-inflammatory activity is a critical aspect of its molecular action. The compound effectively inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-activated macrophages. nih.govnih.gov This inhibition occurs through the suppression of the protein expression of these pro-inflammatory mediators. nih.gov

In human osteoarthritis chondrocytes stimulated with IL-1β, cordycepin has been observed to decrease the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This inhibitory effect on iNOS and COX-2 has also been noted in LPS-stimulated RAW 264.7 macrophage cells, where the mechanism is linked to the blockage of NF-κB activation. nih.gov Furthermore, studies on dengue virus (DENV)-infected cells have shown that cordycepin can reduce the production of the chemokines RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and IP-10 (Interferon-gamma-inducible protein 10), in addition to IL-6 and TNF-α. researchgate.net The mechanism in this context involves the suppression of the NF-κB pathway. researchgate.net

The table below summarizes the inhibitory effects of cordycepin on various pro-inflammatory genes as observed in different in vitro models.

| Pro-Inflammatory Gene/Product | In Vitro Model | Key Findings | Citations |

|---|---|---|---|

| iNOS | IL-1β-induced human osteoarthritis chondrocytes; LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of gene expression. | nih.govnih.gov |

| COX-2 | IL-1β-induced human osteoarthritis chondrocytes; LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of gene expression. | nih.govnih.gov |

| TNF-α | LPS-activated macrophages; DENV-infected cells | Inhibited production and gene expression. | nih.govresearchgate.net |

| IL-1β | LPS-activated macrophages | Inhibited production. | nih.gov |

| RANTES | DENV-infected cells | Reduced production. | researchgate.net |

| IP-10 | DENV-infected cells | Reduced production. | researchgate.net |

| IL-6 | LPS-activated macrophages; IL-1β-induced human osteoarthritis chondrocytes; DENV-infected cells | Inhibited production and gene expression. | nih.govnih.govresearchgate.net |

Cellular Receptor Interactions

Cordycepin's diverse biological activities are also mediated through its interaction with various cellular receptors. These interactions can trigger a cascade of downstream signaling events, influencing cellular processes such as inflammation, apoptosis, and proliferation.

Cordycepin, as an adenosine analogue, interacts with all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. fortunejournals.comfortunejournals.com It has been shown to have a good affinity for all four subtypes. fortunejournals.comfortunejournals.com The activation of these receptors by cordycepin is linked to its anti-inflammatory and cytoprotective effects. fortunejournals.comfortunejournals.com In particular, cordycepin's high affinity for the A3 adenosine receptor (A3AR) is significant, as the activation of A3AR is associated with potent anti-inflammatory effects and the induction of apoptosis in cancer cells. fortunejournals.comfortunejournals.com Studies have shown that specific antagonists for each of the four adenosine receptor subtypes can block cordycepin-induced apoptosis to varying degrees in tumor cell lines. fortunejournals.comfortunejournals.com

Cordycepin has been found to engage with death receptors, specifically DR4 (TRAILR1) and DR5 (TRAILR2), which are part of the tumor necrosis factor (TNF) receptor superfamily. nih.govmdpi.com In cholangiocarcinoma cells, treatment with cordycepin led to an upregulation of the mRNA and protein expression of both DR4 and DR5. nih.gov This increased expression of death receptors on the cancer cell surface can sensitize them to apoptosis induced by their ligand, TRAIL (TNF-related apoptosis-inducing ligand). nih.gov The engagement of DR4/DR5 by TRAIL initiates a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death. mdpi.com

In vitro studies have demonstrated that cordycepin can inhibit the epidermal growth factor receptor (EGFR) signaling pathway. nih.govoncotarget.com In human lung cancer cell lines, cordycepin has been shown to inhibit cell proliferation and induce apoptosis by decreasing the phosphorylation of EGFR, as well as its downstream signaling proteins AKT and ERK1/2. nih.gov The proposed mechanism is that cordycepin binds to the tyrosine kinase domain of EGFR, interfering with ATP binding and thereby preventing EGFR phosphorylation. mdpi.com This inhibition of EGFR signaling contributes to the anti-proliferative effects of cordycepin. nih.govoncotarget.comoncotarget.com

The C-type lectin-like receptor 2 (CLEC-2) is primarily expressed on platelets and megakaryocytes and plays a role in thrombosis and hemostasis. mdpi.com While direct in vitro studies detailing the binding kinetics of cordycepin to CLEC-2 are not extensively available, the interaction is of interest due to the role of CLEC-2 in platelet activation, which is a process that can be influenced by adenosine analogues. Platelet activation via CLEC-2 involves a signaling pathway that includes the tyrosine phosphorylation of its cytosolic tail and the recruitment of the Syk kinase. sci-hub.se Given cordycepin's structural similarity to adenosine, which can modulate platelet function, the potential for cordycepin to interact with and modulate CLEC-2 signaling warrants further investigation.

Role of Cordycepin Triphosphate as an Active Metabolite

Upon entering the cell, cordycepin is metabolized into its mono-, di-, and triphosphate forms, with cordycepin triphosphate (Cor-TP) being a key active metabolite. researchgate.net As a structural analogue of adenosine triphosphate (ATP), Cor-TP can be incorporated into RNA chains during transcription. nih.gov However, due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, the elongation of the RNA chain is terminated. This premature termination of transcription is a fundamental mechanism of cordycepin's cytotoxic and antiviral activities.

Furthermore, Cor-TP can interfere with other ATP-dependent enzymatic reactions. While in vitro translation systems using reticulocyte lysate have shown that neither cordycepin nor Cor-TP directly inhibits the ATP-dependent steps of protein synthesis, the effects in intact cells suggest an indirect role. nih.gov It is believed that the primary cause of translation inhibition is the modification of initiation factors, which is a consequence of cordycepin's effects on upstream signaling pathways. nih.gov The conversion of cordycepin to Cor-TP is essential for these intracellular activities, making it a critical active metabolite in the molecular mechanisms of cordycepin's action. researchgate.net

Intracellular Conversion to Cordycepin Triphosphate (CoTP)

For cordycepin to become biologically active, it must first be phosphorylated. This process occurs in a stepwise manner, analogous to the phosphorylation of adenosine. The intracellular conversion pathway involves the sequential addition of phosphate (B84403) groups, catalyzed by specific kinases. nih.govnih.gov

The initial and rate-limiting step is the conversion of cordycepin to cordycepin 5'-monophosphate (CoMP), also known as 3'-deoxyadenosine monophosphate (3'-dAMP). nih.gov This reaction is primarily catalyzed by the enzyme adenosine kinase. nih.gov Subsequently, CoMP is further phosphorylated to cordycepin 5'-diphosphate (CoDP) and finally to the active form, cordycepin 5'-triphosphate (CoTP or 3'-dATP). nih.gov This multi-step phosphorylation is facilitated by the concerted action of enzymes such as adenosine monophosphate kinase (AMPK) and nucleoside diphosphate (B83284) kinase (NDPK). The accumulation of CoTP within the cell is crucial for its therapeutic effects, as this is the molecule that directly competes with ATP. mdpi.comacs.org

| Enzyme | Reaction Catalyzed | Significance |

|---|---|---|

| Adenosine Kinase (AK) | Cordycepin → Cordycepin Monophosphate (CoMP) | Initiates the activation of cordycepin. nih.gov |

| Adenosine Monophosphate Kinase (AMPK) | Cordycepin Monophosphate (CoMP) → Cordycepin Diphosphate (CoDP) | Continues the phosphorylation cascade. |

| Nucleoside Diphosphate Kinase (NDPK) | Cordycepin Diphosphate (CoDP) → Cordycepin Triphosphate (CoTP) | Forms the final, active triphosphate metabolite. |

Mimicry of Adenosine Triphosphate (ATP) and Interference with Cellular Processes

The molecular basis for cordycepin's action lies in the structural resemblance of its active form, CoTP, to ATP. nih.govmdpi.com CoTP is an analogue of ATP, but with a critical difference: it lacks a hydroxyl group at the 3' position of its ribose sugar component. nih.govmdpi.com This structural modification prevents the formation of a phosphodiester bond, which is essential for the elongation of nucleic acid chains. acs.org Due to this similarity, various ATP-dependent enzymes erroneously recognize and utilize CoTP, leading to the disruption of several fundamental cellular processes. nih.govmdpi.com

One of the most well-documented effects of CoTP is the inhibition of RNA synthesis. nih.gov In vitro studies have shown that CoTP competes with ATP for incorporation into nascent RNA strands by RNA polymerases. nih.gov Once CoTP is incorporated, it acts as a chain terminator because the absence of the 3'-hydroxyl group makes it impossible to add the next nucleotide, thus halting RNA elongation prematurely. acs.orgnih.gov This mechanism affects the synthesis of various types of RNA and has been observed in studies with plant viral replicases. nih.gov

Similarly, CoTP interferes with the post-transcriptional modification of messenger RNA (mRNA). mdpi.com Specifically, it disrupts the process of polyadenylation, where a tail of adenine bases is added to the 3' end of mRNA molecules. Poly(A) polymerase, the enzyme responsible for this process, mistakes CoTP for ATP and incorporates it into the growing poly(A) tail. mdpi.com This results in the immediate termination of tail synthesis, leading to shortened poly(A) tails. researchgate.net Such alterations can negatively impact mRNA stability, export from the nucleus, and translation efficiency.

Furthermore, the ATP mimicry by CoTP extends to other enzymatic reactions. It can inhibit protein kinases and other ATP-dependent enzymes by competitively binding to their ATP-binding sites. nih.govmdpi.com For instance, in silico studies suggest that CoTP can bind to the active site of adenylate cyclase, potentially inhibiting the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction. mdpi.comnih.gov By replacing ATP, CoTP can disrupt cellular signaling pathways that regulate cell proliferation, energy metabolism, and other functions. nih.govmdpi.com

| Affected Process | Mechanism of Interference | Outcome |

|---|---|---|

| RNA Synthesis (Transcription) | CoTP is incorporated into the growing RNA chain by RNA polymerase, competing with ATP. acs.orgnih.gov | Premature termination of RNA chain elongation due to the lack of a 3'-hydroxyl group. acs.orgnih.gov |

| mRNA Polyadenylation | CoTP is recognized as ATP by poly(A) polymerase and incorporated into the poly(A) tail. mdpi.com | Termination of poly(A) tail synthesis, resulting in shortened tails and affecting mRNA stability. researchgate.net |

| Signal Transduction | CoTP acts as a competitive inhibitor for ATP-dependent enzymes like protein kinases and adenylate cyclase. nih.govnih.gov | Disruption of cellular signaling pathways, such as those involving cAMP. mdpi.comnih.gov |

| Purine (B94841) Biosynthesis | Phosphorylated forms of cordycepin inhibit key enzymes in the de novo purine synthesis pathway. nih.gov | Abnormal purine metabolism. nih.govmdpi.com |

Preclinical Pharmacological Investigations of Cordycepin in Vitro and in Vivo Animal Studies

Antineoplastic Activities

Cordycepin (B1669437) exhibits a wide range of antineoplastic activities, targeting fundamental cellular mechanisms that are often dysregulated in cancer. These activities include the induction of programmed cell death, halting the cell division cycle, and inhibiting the formation of new blood vessels that supply tumors.

Induction of Apoptosis (e.g., Mitochondrial Pathway, Caspase-Dependent Mechanisms)

Cordycepin is a potent inducer of apoptosis, or programmed cell death, in various cancer cells through multiple signaling pathways. spandidos-publications.com A primary mechanism is the intrinsic or mitochondrial pathway. dovepress.com In human prostate and pancreatic cancer cells, cordycepin triggers apoptosis by increasing the Bax/Bcl-2 ratio, which leads to the collapse of the mitochondrial membrane potential. dovepress.comspandidos-publications.com This disruption causes the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.combohrium.comnih.gov The released cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases). spandidos-publications.com

The activation of caspase-9, an initiator caspase in the mitochondrial pathway, is a key event. spandidos-publications.comdovepress.comspandidos-publications.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by degrading essential cellular proteins. spandidos-publications.comspandidos-publications.com This caspase-dependent mechanism has been observed in numerous cancer cell types, including leukemia, breast cancer, and mouse Leydig tumor cells. spandidos-publications.combohrium.comnih.gov For instance, in human leukemia cells, cordycepin-induced apoptosis is associated with the generation of reactive oxygen species (ROS), which further promotes mitochondrial dysfunction and caspase activation. nih.gov

Cordycepin can also trigger apoptosis through the extrinsic or death receptor pathway. spandidos-publications.comnih.gov Studies have shown it can bind to the DR3 receptor, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to engage the mitochondrial pathway. spandidos-publications.comnih.gov The degradation of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a common final step observed in cordycepin-treated cancer cells. dovepress.comnih.govresearchgate.net

Table 1: Selected Studies on Cordycepin-Induced Apoptosis

| Cancer Model | Key Findings | Molecular Mechanisms | Citations |

|---|---|---|---|

| Human Pancreatic Cancer (MIAPaCa-2, Capan-1) | Induced apoptosis in vitro and suppressed tumor growth in vivo. | Mediated by the mitochondrial-mediated intrinsic caspase pathway; increased expression of Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP; decreased Bcl-2. | dovepress.com |

| Human Prostate Cancer (PC-3) | Induced apoptosis via the mitochondrial pathway. | Associated with ROS generation, increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and -3. | spandidos-publications.com |

| Human Leukemia (NB-4, U937) | Induced apoptosis through both intrinsic and extrinsic pathways. | Upregulated p53, promoted cytochrome c release, activated caspase-9, and blocked the MAPK pathway. | bohrium.com |

| Human Colorectal Cancer (HT-29) | Induced apoptosis. | Mediated through the DR3 pathway, leading to the activation of caspase-8 and -3. | nih.gov |

| Human Breast Cancer (MDA-MB-231) | Induced cell death. | Associated with the translocation of Bax to the mitochondria, release of cytochrome c, and activation of caspase-9 and -3. | spandidos-publications.com |

Cell Cycle Arrest Induction

Cordycepin effectively halts the progression of the cell division cycle in cancer cells, a crucial aspect of its antitumor activity. nih.gov It can induce arrest at various phases of the cell cycle, including G1, S, and G2/M, depending on the cancer cell type. nih.govscielo.brnih.gov

In esophageal cancer cells (ECA109 and TE-1), cordycepin treatment leads to a significant accumulation of cells in the G2/M phase. researchgate.netnih.gov This arrest is accompanied by the downregulation of key G2/M regulatory proteins, such as cyclin-dependent kinase 1 (CDK1) and Cyclin B1. researchgate.netnih.gov Similarly, in human hepatocellular carcinoma cells, Cordyceps cicadae, a source of cordycepin, was found to induce G2/M phase arrest. nih.gov

In other cancer types, such as human leukemia cells (NB-4 and U937), cordycepin causes an S-phase arrest. bohrium.comnih.gov This is achieved by inhibiting the expression of cyclin A2, cyclin E, and CDK2, and by activating the Chk2-Cdc25A pathway following DNA damage. bohrium.comnih.gov In human colon cancer cells, cordycepin has been shown to induce G2/M arrest through the activation of c-Jun N-terminal kinase 1 (JNK1), which leads to increased expression of the cell cycle inhibitor p21WAF1. nih.gov Furthermore, in endothelial cells, cordycepin can induce G1 phase arrest by increasing the expression of p53 and p21. nih.gov

Table 2: Studies on Cordycepin-Induced Cell Cycle Arrest

| Cancer/Cell Model | Phase of Arrest | Key Regulatory Proteins/Pathways Modulated | Citations |

|---|---|---|---|

| Esophageal Cancer (ECA109, TE-1) | G2/M | Decreased CDK1 and Cyclin B1; inactivation of the ERK pathway. | researchgate.netnih.gov |

| Leukemia (NB-4, U937) | S | Decreased Cyclin A2, Cyclin E, and CDK2; activation of Chk2-Cdc25A pathway. | bohrium.comnih.gov |

| Colon Cancer (HCT116) | G2/M | Increased p21WAF1 expression via JNK1 activation. | nih.gov |

| Endothelial Cells (HUVECs) | G1 | Increased p53 and p21 expression. | nih.gov |

| Pancreatic Cancer | S | Blocked Cyclin A synthesis. | dovepress.com |

Inhibition of Cell Proliferation

A fundamental anticancer property of cordycepin is its ability to directly inhibit the proliferation of a wide variety of tumor cells. spandidos-publications.comnih.gov This effect has been demonstrated in numerous in vitro studies on cancers including breast, colon, lung, liver, and melanoma. spandidos-publications.comnih.govnih.govmdpi.commdpi.com

The antiproliferative mechanism often involves the modulation of key signaling pathways that control cell growth. spandidos-publications.com One significant pathway is the GSK-3β/β-catenin signaling cascade. spandidos-publications.comnih.gov In melanoma and lung carcinoma cells, cordycepin is thought to bind to the A3 adenosine (B11128) receptor, which leads to the activation of GSK-3β. spandidos-publications.commdpi.com This, in turn, suppresses β-catenin activation and subsequently downregulates the expression of its target genes, Cyclin D1 and c-myc, which are critical for cell proliferation. spandidos-publications.comnih.gov

In hepatocellular carcinoma (HCC) cells (Huh-7, HepG2, and Hep3B), cordycepin has been shown to inhibit proliferation, an effect associated with the suppression of Focal Adhesion Kinase (FAK) expression. nih.gov Similarly, in testicular tumor cells, cordycepin was found to counter FGF9-induced proliferation by inhibiting the ERK1/2, Rb/E2F1, and cell cycle pathways. mdpi.comcabidigitallibrary.org Studies on MCF-7 breast cancer cells also confirmed a significant, concentration-dependent suppression of cell proliferation. mdpi.com

Table 3: Selected Studies on Cordycepin's Inhibition of Cell Proliferation

| Cancer Model | Key Findings | Molecular Mechanisms | Citations |

|---|---|---|---|

| Colon Cancer (HCT116, SW480) | Inhibited cell proliferation in a dose-dependent manner. | Mediated through the GSK3β/β-catenin/cyclin D1 signaling pathway. | nih.govcelljournal.org |

| Breast Cancer (MCF-7) | Significantly suppressed cell proliferation. | IC50 value of 9.58 ± 0.99 µM; associated with p53 and estrogen signaling pathways. | mdpi.com |

| Hepatocellular Carcinoma (Huh-7, HepG2, Hep3B) | Inhibited cell proliferation. | Associated with suppression of FAK and p-FAK expression. | nih.gov |

| Testicular Tumor (MA-10) | Decreased FGF9-induced cell proliferation. | Suppressed the ERK1/2, Rb/E2F1, and cell cycle pathways. | mdpi.comcabidigitallibrary.org |

| Pancreatic Cancer (BxPC-3, CFPAC-1, etc.) | Inhibited cell viability in a dose-dependent manner. | BxPC-3 cells were most sensitive with an IC50 of 38.85 µmol·L−1. | cjnmcpu.com |

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and progression. nih.gov Cordycepin has demonstrated significant anti-angiogenic properties by directly targeting endothelial cells (ECs), which are the building blocks of blood vessels. nih.govbohrium.com

In vitro studies using human umbilical vein endothelial cells (HUVECs) and other EC types have shown that cordycepin inhibits key angiogenic processes, including EC proliferation, migration, and tube formation (the ability to form capillary-like structures). nih.govbohrium.com A key molecular target in this process is Focal Adhesion Kinase (FAK), a protein crucial for EC migration and survival. nih.govbohrium.com Cordycepin suppresses the expression and phosphorylation of FAK, leading to impaired EC function. nih.gov This suppression of FAK is also linked to the induction of the tumor suppressor proteins p53 and p21 in endothelial cells. nih.govbohrium.com

Table 4: Studies on Cordycepin's Suppression of Angiogenesis

| Model System | Key Findings | Molecular Mechanisms | Citations |

|---|---|---|---|

| Endothelial Cells (HUVECs, HCAECs, HPAECs) | Inhibited proliferation, migration, and tube formation. | Suppressed FAK expression and phosphorylation; induced p53 and p21 expression. | nih.govbohrium.com |

| Mouse Matrigel Plug Assay | Suppressed in vivo angiogenesis. | Significantly reduced hemoglobin content in Matrigel plugs. | nih.gov |

| Human Malignant Melanoma (in vitro & in vivo) | Suppressed tumor growth and angiogenesis. | Abrogated VEGF production; mitigated Akt1 and GSK-3β activation. | spandidos-publications.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited angiogenesis. | Reduced gene expression of bFGF. | amegroups.cn |

Inhibition of Tumor Metastasis and Invasion (e.g., Cell Migration in Colorectal Cancer Models)

Metastasis is a major cause of cancer-related mortality, and cordycepin has shown potential in inhibiting this complex process. nih.govnih.gov Preclinical studies demonstrate that cordycepin can suppress the migration and invasion of various cancer cells, including those of colorectal, prostate, and lung cancer. nih.govscienceopen.com

In human colorectal cancer cell lines like HCT116, cordycepin significantly inhibits cell migration and invasion. nih.govcelljournal.org One mechanism involves the regulation of the GSK3β/β-catenin signaling pathway. nih.govcelljournal.org In vivo studies have confirmed these findings, showing that cordycepin can inhibit the lung metastasis of colon cancer cells in mice. nih.govcelljournal.org Another study on colorectal cancer cells reported that cordycepin inhibits migration and invasion by down-regulating the expression of prostaglandin (B15479496) E2 receptor EP4. nih.gov

The anti-metastatic effects of cordycepin are also linked to its ability to modulate the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. scienceopen.com For example, in prostate cancer cells, cordycepin was found to suppress the expression and activity of MMP-2 and MMP-9. scienceopen.com In a murine model of colon cancer, cordycepin was also found to reduce the expression of programmed death-ligand 1 (PD-L1), which may contribute to its anti-invasive effects. researchgate.netresearchgate.netresearchgate.net

Table 5: Studies on Cordycepin's Inhibition of Metastasis and Invasion

| Cancer Model | Key Findings | Molecular Mechanisms | Citations |

|---|---|---|---|

| Colon Cancer (HCT116, SW480) | Inhibited cell migration, invasion, and in vivo lung metastasis. | Targeted the GSK3β/β-catenin/cyclin D1 signaling pathway. | nih.govcelljournal.org |

| Human Glioblastoma | Inhibited cell migration and invasion. | Affected lysosomal degradation and protein phosphatase activation. | scienceopen.com |

| Prostate Cancer (LNCaP) | Downregulated cell migration and invasion. | Suppressed MMP-2 and MMP-9 activity; inactivated the PI3K/Akt pathway. | scienceopen.com |

| Colorectal Cancer (murine models) | Inhibited proliferation, invasion, and migration. | Reduced expression of PD-L1. | researchgate.netresearchgate.net |

Sensitization to Conventional Anticancer Agents (e.g., Chemotherapy, Radiation Therapy)

A significant aspect of cordycepin's preclinical profile is its ability to enhance the efficacy of conventional cancer treatments like chemotherapy and radiation therapy. scielo.brnih.gov This sensitization effect could potentially allow for lower doses of cytotoxic agents, thereby reducing side effects, or help overcome drug resistance. nih.gov

In bladder cancer cells resistant to the chemotherapeutic drug cisplatin (B142131), cordycepin treatment was shown to reduce the expression of multidrug resistance protein 1 (MDR1), thereby resensitizing the cancer cells to cisplatin. nih.gov The combination of cordycepin and cisplatin was more effective at inducing apoptosis than either agent alone. nih.gov

Cordycepin has also been demonstrated to be an effective radiosensitizer. nih.govresearchgate.net In studies using MA-10 mouse Leydig tumor cells, combining cordycepin with radiation resulted in significantly decreased cell survival compared to radiation alone. nih.govresearchgate.net The combination treatment synergistically induced apoptosis through mechanisms including the activation of caspase pathways, induction of endoplasmic reticulum (ER) stress, and G2/M cell cycle arrest. nih.govresearchgate.net Further investigation revealed that this combination therapy promotes cell death by causing an accumulation of reactive oxygen species (ROS) and inducing DNA damage. nih.gov

Table 6: Studies on Cordycepin as a Sensitizer to Conventional Therapies

| Cancer Model | Conventional Agent | Key Findings | Mechanisms of Sensitization | Citations |

|---|---|---|---|---|

| Bladder Cancer | Cisplatin | Overcame cisplatin resistance. | Reduced expression of multidrug resistance protein 1 (MDR1). | nih.gov |

| Mouse Leydig Tumor (MA-10) | Radiation | Enhanced radiosensitivity, leading to increased apoptosis and reduced tumor growth in vivo. | Induced cell cycle arrest, activated caspase pathways, promoted ER stress, increased ROS accumulation, and caused DNA damage. | nih.govresearchgate.netnih.gov |

| Breast Cancer | Cisplatin | Enhanced efficacy in cisplatin-resistant breast cancer cells. | Overcame resistance in cells with altered morphology and significant cisplatin resistance. | researchgate.net |

| Non-small Cell Lung Cancer | Apatinib (B926) | Synergistic anticancer effect. | Enhanced sensitivity of cancer cells to treatment. | scielo.br |

In Vitro Studies Across Diverse Cancer Cell Lines

Cordycepin has demonstrated significant anti-tumor activity across a wide array of human cancer cell lines in laboratory settings. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and metastasis. mdpi.com As a nucleoside analogue, cordycepin can interfere with cellular processes like mRNA polyadenylation, leading to broad-spectrum anticancer effects. mdpi.com

Research has shown cordycepin's efficacy in the following cancer types:

Leukemia: In various leukemia cell lines, cordycepin induces apoptosis and causes cell cycle arrest. mdpi.com It has been shown to trigger DNA damage and upregulate the p53 tumor suppressor protein. mdpi.com Furthermore, it can inhibit the nuclear translocation of β-catenin, a key protein in cell proliferation, by targeting the GSK-3β/β-catenin signaling pathway. mdpi.com

Glioblastoma: Cordycepin has been observed to induce apoptosis in human glioblastoma cells (U87MG and SK-N-BE(2)-C). mdpi.comjst.go.jp

Breast Cancer: Studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, reveal that cordycepin inhibits cell proliferation and induces apoptosis. mdpi.commdpi.com The mechanisms involve increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and enhancing the cleavage of caspases, which are crucial executioners of apoptosis. mdpi.com

Lung Cancer: In human non-small cell lung cancer (NSCLC) cells, cordycepin triggers autophagy-mediated degradation of c-FLIP, an inhibitor of apoptosis, thereby promoting cell death. mdpi.com It also inhibits the ERK/Slug signaling pathway, which contributes to apoptosis. mdpi.com

Gastric Cancer: Cordycepin significantly inhibits the proliferation and migration of human gastric cancer cells (MGC-803 and HGC-27) in a dose-dependent manner. nih.gov It induces apoptosis and arrests the cell cycle at the G2 phase by targeting the PI3K/Akt signaling pathway. nih.gov

Hepatocellular Carcinoma: The compound has been shown to mediate cell death in hepatocellular carcinoma cells by affecting multiple apoptotic pathways. nih.gov

Colon Cancer: Cordycepin inhibits the proliferation of colorectal cancer cells by suppressing the expression of MYC, a critical oncogene. nih.gov It also promotes apoptosis by inducing the translocation of the Bax protein to the mitochondria. nih.gov

Oral Squamous Cell Carcinoma: Research indicates that cordycepin can inhibit malignant transformation and proliferation in oral cancer models. mdpi.com In combination with irradiation, it can induce S-phase and prolong G2/M arrest, leading to cell death through autophagy. mdpi.com

Prostate Cancer: Cordycepin has demonstrated apoptotic effects in various prostate cancer cell lines. mdpi.com

Cholangiocarcinoma: While specific in-depth studies on cholangiocarcinoma are less common in the provided sources, the broad mechanisms of cordycepin, such as apoptosis induction and cell cycle arrest, suggest potential efficacy. LncRNA GAPLINC, which is overexpressed in perihilar cholangiocarcinoma, is a potential target for therapies aimed at cancer stemness, a process that can be influenced by pathways affected by cordycepin. nih.gov

Table 1: Summary of In Vitro Effects of Cordycepin on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Lines | Key Findings | Related Pathways |

|---|---|---|---|

| Leukemia | K562, NB-4 | Induces apoptosis and cell cycle arrest. mdpi.com | p53 upregulation, GSK-3β/β-catenin. mdpi.com |

| Glioblastoma | U87MG, SK-N-BE(2)-C | Induces apoptosis. mdpi.comjst.go.jp | p38 MAPK activation. mdpi.com |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibits proliferation, induces apoptosis. mdpi.com | Apoptosis pathway (Bax/Bcl-2, caspases). mdpi.com |

| Lung Cancer | NSCLC cells | Promotes apoptosis via autophagy. mdpi.com | mTOR, ERK/Slug, GSK-3β. mdpi.com |

| Gastric Cancer | MGC-803, HGC-27 | Inhibits proliferation and migration, induces G2 arrest. nih.gov | PI3K/Akt, CLEC2. nih.gov |

| Hepatocellular Carcinoma | PLC/PRL/5 | Mediates cell death. nih.gov | Multiple apoptotic pathways. nih.gov |

| Colon Cancer | Colorectal cancer cells | Inhibits proliferation, induces apoptosis. nih.govnih.gov | MYC suppression, Bax translocation. nih.govnih.gov |

| Oral Cancer | Oral squamous carcinoma cells | Induces cell cycle arrest and autophagy. mdpi.commdpi.com | EGFR, IL-17RA. mdpi.com |

In Vivo Animal Model Studies of Antitumor Efficacy

The anticancer potential of cordycepin observed in vitro has been corroborated by several in vivo studies using animal models. These studies demonstrate that cordycepin can inhibit tumor growth and metastasis without significant systemic toxicity.

Melanoma-Bearing Mice: In a study involving melanoma-bearing mice, oral administration of cordycepin resulted in a significant tumor suppression rate of up to 36%. nih.gov Notably, this antitumor effect was achieved without causing a noticeable reduction in the body weight of the mice, suggesting a favorable safety profile. nih.gov

Hepatocellular Carcinoma Xenograft Model: In an experiment using nude mice with xenografts of human hepatocellular carcinoma cells (PLC/PRL/5), cordycepin administration was shown to effectively inhibit tumor growth. nih.govnih.gov It was found to reduce tumor growth by impairing angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov

Tongue Cancer Xenograft Model: A murine xenograft model of human tongue cancer demonstrated that cordycepin could inhibit tumor growth and induce apoptotic cell death through the mitochondrial pathway. nih.govnih.gov

Breast Cancer Xenograft Model: In vivo studies have shown that cordycepin can reduce the volume and weight of breast cancer xenograft tumors. nih.gov It was observed to affect proliferation, apoptosis, and the epithelial-mesenchymal transition (EMT), a process linked to metastasis. nih.gov